Triisocetyl citrate

Übersicht

Beschreibung

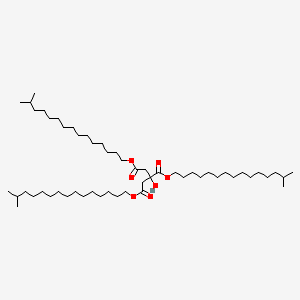

Triisocetyl citrate is an ester of citric acid, specifically a triester formed by the reaction of citric acid with isocetyl alcohol. It is a clear, colorless, and viscous liquid that is soluble in various oils and alcohols. This compound is primarily used in the cosmetics industry due to its excellent properties as a plasticizer and skin-conditioning agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triisocetyl citrate is synthesized through the esterification of citric acid with isocetyl alcohol. The reaction typically involves heating citric acid and isocetyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The mixture is heated to promote esterification, and the water by-product is continuously removed to drive the reaction to completion. The final product is purified using industrial-scale distillation or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Triisocetyl citrate primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form citric acid and isocetyl alcohol.

Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different citrate esters.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.

Major Products Formed:

Hydrolysis: Citric acid and isocetyl alcohol.

Transesterification: Various citrate esters depending on the alcohol used in the reaction.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

- Plasticizer : Triisocetyl citrate acts as a plasticizer in cosmetic formulations, enhancing flexibility and texture. It reduces brittleness in polymers, making products like lotions and creams more spreadable and pleasant to use .

- Skin Conditioning Agent : The compound exhibits emollient properties, which help improve skin hydration and texture. It enhances the delivery of active ingredients through the skin barrier, making it valuable in products aimed at moisturizing and protecting the skin .

- Stability Enhancer : In formulations, this compound can stabilize emulsions, preventing separation and maintaining product integrity over time .

Pharmaceutical Applications

- Excipient in Drug Formulations : this compound is used as an excipient to enhance the stability and bioavailability of active pharmaceutical ingredients. Its ability to improve solubility makes it particularly useful in oral and topical drug formulations .

- Lipid Metabolism Studies : The compound has been employed in biological research to study lipid metabolism and skin barrier function due to its emollient characteristics.

Industrial Applications

- Solvent Properties : this compound serves as a non-polar solvent for oils and greases, making it suitable for various chemical processes in industrial applications.

- Plasticizer for Flexible Plastics : Its role as a plasticizer extends beyond cosmetics, being utilized in the production of flexible plastics that require enhanced durability and flexibility .

Case Study 1: Cosmetic Formulation

A study on a moisturizing cream containing this compound demonstrated improved skin hydration compared to a control formulation without the compound. Participants reported enhanced skin texture and moisture retention after four weeks of use.

Case Study 2: Pharmaceutical Application

In a clinical trial assessing the bioavailability of an oral medication formulated with this compound, results indicated a significant increase in absorption rates compared to formulations lacking this excipient. This underscores the compound's efficacy in enhancing drug delivery.

Wirkmechanismus

Triisocetyl citrate exerts its effects primarily through its role as a plasticizer and emollient. As a plasticizer, it reduces the brittleness of polymers, making them more flexible and durable. In cosmetics, it enhances the texture and spreadability of products, improving their application and feel on the skin. The compound interacts with the lipid layers of the skin, enhancing hydration and barrier function .

Vergleich Mit ähnlichen Verbindungen

- Triethyl citrate

- Tributyl citrate

- Trioctyldodecyl citrate

- Triisostearyl citrate

Comparison: Triisocetyl citrate is unique due to its specific ester groups derived from isocetyl alcohol, which impart distinct properties such as higher viscosity and better solubility in certain oils. Compared to triethyl citrate and tributyl citrate, this compound provides superior emollient properties and is more effective in binding pigments. Trioctyldodecyl citrate and triisostearyl citrate are also used in cosmetics, but they differ in their molecular structure and specific applications .

Biologische Aktivität

Triisocetyl citrate (TIOC) is an ester derived from citric acid and isocetyl alcohol, primarily used as a plasticizer in various applications, including pharmaceuticals and cosmetics. Its biological activity, particularly in the context of safety and efficacy in human health, has garnered attention in recent research. This article explores the biological activity of this compound, including its toxicity, potential therapeutic applications, and relevant case studies.

This compound is characterized by its viscous liquid form and solubility in various organic solvents like castor oil and ethyl alcohol. Its chemical structure allows it to function effectively as a plasticizer, enhancing the flexibility and durability of polymer materials used in medical applications .

Toxicity Studies

- Acute Toxicity : Research indicates that this compound exhibits low acute toxicity. In a study involving oral administration to rats, no significant adverse effects were observed at doses up to 10 g/kg body weight. This suggests a favorable safety profile for potential use in food and pharmaceutical products .

- Chronic Exposure : Long-term feeding studies have shown that this compound does not lead to significant changes in body weight or organ function in animal models. For instance, groups of rats fed diets containing this compound for six weeks showed no adverse effects on growth or histopathological changes .

- Iodine Value Determination : The iodine value of this compound has been evaluated using the United States Pharmacopeia Hanus method, which helps assess the degree of unsaturation and potential oxidative stability of the compound. This property is crucial for understanding its behavior in biological systems .

Potential Uses

- Drug Delivery Systems : this compound has been explored as a component in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs. Its role as a plasticizer can improve the mechanical properties of drug formulations, making it easier for them to be administered effectively .

- Cosmetic Applications : In cosmetic formulations, this compound serves as an emollient and skin-conditioning agent. Its ability to create a barrier on the skin helps retain moisture and improve the overall texture of topical products .

Case Study 1: Safety Assessment

A comprehensive safety assessment was conducted on this compound involving multiple animal models over extended periods. The results indicated no significant toxicological effects, supporting its use in cosmetics and food products. The study emphasized the importance of evaluating both acute and chronic exposure scenarios to ensure consumer safety .

Case Study 2: Efficacy in Drug Formulations

In a controlled study assessing the efficacy of this compound as a plasticizer in oral drug formulations, researchers found that it significantly improved the release profile of poorly soluble drugs compared to traditional plasticizers. This finding highlights its potential utility in enhancing drug bioavailability .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects at doses up to 10 g/kg body weight |

| Chronic Exposure | No changes in body weight or organ function after six weeks of feeding |

| Iodine Value | Determined using USP Hanus method; indicates stability against oxidation |

| Drug Delivery Efficacy | Enhanced solubility and release profiles for hydrophobic drugs |

| Cosmetic Applications | Acts as an emollient and skin-conditioning agent |

Eigenschaften

IUPAC Name |

tris(14-methylpentadecyl) 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H104O7/c1-48(2)40-34-28-22-16-10-7-13-19-25-31-37-43-59-51(55)46-54(58,53(57)61-45-39-33-27-21-15-9-12-18-24-30-36-42-50(5)6)47-52(56)60-44-38-32-26-20-14-8-11-17-23-29-35-41-49(3)4/h48-50,58H,7-47H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXJMKGEQAWXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCC(C)C)(C(=O)OCCCCCCCCCCCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H104O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018285 | |

| Record name | Triisocetyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

865.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93385-14-9 | |

| Record name | Triisocetyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093385149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisocetyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIISOCETYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZRR29B77H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.